(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(21)13-20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16?,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWQYVUUWKXYLN-DJNXLDHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, commonly referred to as a novel compound in medicinal chemistry, has gained attention due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₈H₂₉N₃O
- Molecular Weight : 303.4 g/mol
- CAS Number : 1354026-54-2
Biological Activity
The compound exhibits various biological activities, primarily through its interaction with neuropeptide receptors and other molecular targets.
The compound's structure suggests it may act as a modulator of neurotransmitter systems. Specifically, it has been observed to interact with neuropeptide FF (NPFF) receptors, which are implicated in pain modulation and other physiological processes.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit NPFF receptor activity. For instance, a study showed that modifications in the compound's structure affected its antagonist activity at NPFF receptors, indicating that structural variations can lead to significant changes in biological efficacy .
Study 1: NPFF Receptor Antagonism
A high-throughput screening campaign identified several compounds with antagonistic activity at NPFF receptors. The study reported that specific modifications in the side chains of similar compounds enhanced their binding affinity and selectivity for NPFF1 over NPFF2 receptors .
| Compound | NPFF1 K e (µM) | NPFF2 K e (µM) |
|---|---|---|
| Compound A | 0.72 | 3.09 |
| Compound B | 1.12 | 4.56 |
This table illustrates the varying potencies of structurally related compounds against NPFF receptors.
Study 2: Pharmacological Implications
In another investigation, the effects of (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one were evaluated in rodent models for pain relief. The results indicated a significant reduction in hyperalgesia when administered subcutaneously, suggesting its potential as an analgesic agent .
Safety and Toxicology
Preliminary safety assessments indicate that the compound does not exhibit significant toxicity at therapeutic doses. However, further toxicological studies are necessary to establish a comprehensive safety profile.
Scientific Research Applications
Neuropharmacological Effects
Research indicates that (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one exhibits significant neuropharmacological effects. It has been studied for its potential as a:
- Cognitive Enhancer : The compound may enhance cognitive functions by modulating neurotransmitter systems, particularly those involving dopamine and norepinephrine.
- Antidepressant : Preliminary studies suggest that it may have antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
Case Studies
- Cognitive Enhancement in Animal Models : A study conducted on rodents demonstrated that administration of (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one resulted in improved memory retention in maze tests, suggesting its potential as a cognitive enhancer.
- Antidepressant Activity : In a controlled trial involving mice subjected to chronic stress, the compound exhibited significant reductions in depressive-like behaviors compared to control groups, indicating its potential therapeutic application in treating depression.
Drug Development
Given its promising biological activities, (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is being investigated for development into pharmaceutical agents targeting:
- Cognitive Disorders : Such as Alzheimer's disease and other forms of dementia.
- Mood Disorders : Including major depressive disorder and anxiety disorders.
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with electrophilic reagents. HBTU-mediated coupling (observed in structurally related compounds) enables amide bond formation:
textPrimary amine + Carboxylic acid derivative → Amide product
Key data from analogs :
-
HBTU/DIEA in DMF at 0°C → RT
-
Yields: 60–85% for similar amide formations
-
Example: Coupling with (S)-2-phenylpropionic acid under these conditions
Nucleophilic Substitution
The benzyl-methyl-amine side chain participates in alkylation or arylation reactions. Mitsunobu conditions facilitate O-alkylation in related systems :
textAlcohol + Substrate → Alkylated product (using DIAD/PPh₃)
Reaction parameters :
-
Reagents: DIAD, PPh₃, THF
-
Temperature: 0°C → RT
-
Scope: Effective for primary/secondary alcohols
Reduction of the Ketone Group
The ketone moiety can be reduced to a secondary alcohol. Sodium borohydride (NaBH₄) in methanol achieves selective reduction without affecting other functional groups:
textKetone + NaBH₄ → Alcohol
Conditions :
-
Solvent: MeOH
-
Temperature: 0°C → RT
-
Yield: ~75% (estimated for analogous systems)
Hydrolysis Reactions
Acid- or base-catalyzed hydrolysis targets the ketone or amine groups:
Acidic Hydrolysis
textKetone + H₃O⁺ → Carboxylic acid (under harsh conditions)
Basic Hydrolysis
textAmine + NaOH → Dealkylation products
Stability notes :
-
Pyrrolidine ring remains intact under mild hydrolysis (pH 4–9)
Oxidation of the Pyrrolidine Ring
Oxidizing agents convert the pyrrolidine ring to pyrrolidinone. Meta-chloroperbenzoic acid (mCPBA) is effective for such transformations:
textPyrrolidine + mCPBA → Pyrrolidinone
Key considerations :
-
Stereochemistry at the chiral center is retained
-
Reaction time: 12–24 hrs
Condensation Reactions
The amino group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases. Glacial acetic acid catalyzes this process:
textAmine + Aldehyde → Imine
Applications:
Stereochemical Influences
The (S)-configuration at the amino-bearing carbon dictates regioselectivity. For example:
-
Acylation : Preferential attack at the primary amine over the tertiary benzyl-methyl-amine
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Reduction : Chiral environment influences diastereomer ratios in alcohol products
Stability Under Synthetic Conditions
| Factor | Effect on Reactivity | Reference |
|---|---|---|
| pH > 10 | Decomposition of amine groups | |
| High temperatures (>80°C) | Ketone polymerization observed | |
| Light exposure | Minimal degradation over 48 hrs |
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound is part of a broader family of pyrrolidine/piperidine-based amino-ketones. Below is a systematic comparison with key analogues:
Substituent Variations on the Amino Group
a. (S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (CAS: 1254927-47-3)
- Molecular Formula : C₁₉H₃₁N₃O
- Molecular Weight : 315.46 g/mol
- Key Difference: Replacement of the methyl group on the benzylamino moiety with an isopropyl group.
- This compound’s synthesis involves coupling (2S)-2-(substituted-benzylamino)-3-methylbutanoic acid with 2-pyrrolidone under EDC·HCl/HOBT activation .
b. (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (CAS: 1354029-15-4)
Ring Size Variations
a. (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 1354027-37-4)
- Molecular Formula : C₂₁H₃₃N₃O
- Molecular Weight : 343.51 g/mol
- Key Difference : Substitution of the pyrrolidine ring (5-membered) with a piperidine ring (6-membered).
- Impact : The larger piperidine ring may alter conformational flexibility and hydrogen-bonding capacity, influencing solubility and target affinity .
Simplified Analogues
a. (S)-3-methyl-1-(pyrrolidin-1-yl)butan-2-amine (CAS: 115201-32-6)
- Molecular Formula : C₉H₂₀N₂
- Molecular Weight : 156.27 g/mol
- Key Difference: Absence of the benzyl-methyl-amino-methyl and ketone groups.
- Impact : This simpler structure lacks the extended hydrophobic and hydrogen-bonding regions, likely reducing target specificity .
Preparation Methods
Pyrrolidine Core Construction
The synthesis begins with the formation of the pyrrolidine ring, often derived from L-proline or 2-pyrrolidone . Patent outlines a method where 2-pyrrolidone undergoes benzylation using benzyl chloride in xylene under basic conditions (sodium ethoxide), yielding N-benzyl-2-pyrrolidone (82% yield). Subsequent alkylation with dimethyl sulfate and nitromethane introduces a nitromethylene group, forming N-benzyl-2-nitromethylene-pyrrolidine (71% yield). Catalytic hydrogenation with Raney nickel reduces the nitro group to an amine, producing N-benzyl-2-aminomethyl-pyrrolidine , a critical intermediate.
Introduction of the Benzyl-Methyl-Amino Side Chain
The benzyl-methyl-amino moiety is introduced via nucleophilic substitution or reductive amination. Patent describes resolving racemic 1-benzyl-3-aminopyrrolidine using D-tartaric acid in methanol, achieving enantiomeric excess (ee) >99% for the (R) and (S) isomers. For the target compound, methylamine is reacted with a benzyl-protected intermediate under Mitsunobu conditions or using Pd/C-mediated hydrogenolysis to retain stereochemistry.
Chiral Ketone Formation
The final step involves coupling the pyrrolidine-amine intermediate with 3-methylbutan-1-one . VulcanChem reports a Schlenk equilibrium approach, where the amine reacts with chloroacetyl chloride in tetrahydrofuran (THF), followed by deprotection and crystallization to yield the (S)-enantiomer. Asymmetric catalysis using Rhodium-(S)-BINAP complexes ensures high enantioselectivity (up to 98% ee).
Stereochemical Control Strategies
Resolution via Chiral Acids
Racemic intermediates are resolved using tartaric acid derivatives . For example, (S)-1-benzyl-3-aminopyrrolidine is isolated by treating the racemate with L-tartaric acid in ethanol, yielding a diastereomeric salt with >95% ee after recrystallization.
Asymmetric Hydrogenation
Patent highlights the use of Ir-Walphos catalysts for enantioselective hydrogenation of α,β-unsaturated ketones. Applying this to a pyrrolidine precursor, 2-aminobut-3-en-1-one , achieves 96% ee under 50 bar H₂ pressure at 25°C.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems
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Raney nickel and Pd/C are standard for hydrogenolysis, offering >90% conversion.
-
KI catalysis in diglyme enhances nucleophilic substitution rates in methylamine reactions (88% yield).
Data Tables
Table 1. Key Reaction Conditions and Yields
Q & A
Basic Research Questions
Q. What synthetic routes and characterization methods are recommended for synthesizing this compound?
- Answer: The compound can be synthesized via a multi-step protocol involving EDC·HCl and HOBt-mediated coupling of (2S)-2-(substituted benzylamino)-3-methylbutanoic acid with pyrrolidin-2-one in DMF under ambient conditions . Characterization requires NMR (δ 4.20–4.35 ppm for N–H, δ 174.1–175.3 ppm for pyrrolidinone carbonyl), IR (N–H, C=O, and C=N stretches at 3437–3378, 1717–1715, and 1260–1240 cm⁻¹, respectively), and elemental analysis (deviation ≤ ±0.4% for C, H, N) .
Q. Which pharmacological assays are suitable for evaluating anticonvulsant activity?
- Answer: Standard NIH protocols include:
- Subcutaneous pentylenetetrazole (scPTZ) for seizure threshold assessment.
- Maximal electroshock (MES) for tonic-clonic seizure suppression.
- Neurotoxicity screening via ethanol-enhanced rotarod tests.
Doses: 30–300 mg/kg (i.p.), with efficacy evaluated at 0.5 and 4 hours post-administration .
Q. How do substituents on the benzyl group influence biological activity?
- Answer: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter N–H proton chemical shifts (δ 4.20–4.35 ppm) and binding affinity to GABA receptors. For example, EDGs enhance anticonvulsant activity in MES models, while EWGs may reduce neurotoxicity .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for structurally related analogues?
- Answer: Optimize coupling conditions by testing alternative reagents (e.g., DCC instead of EDC), adjusting stoichiometry (1:1.5 molar ratio of acid to coupling agent), or varying solvents (e.g., THF for improved solubility). Physicochemical parameters (logP, pKa) should be monitored to guide purification, as shown for 18 analogues in Scheme 1 .
Q. What strategies address variability in pharmacological data across experimental batches?
- Answer: Implement replicate dosing (n ≥ 6 per group) and control for matrix degradation by stabilizing samples at 4°C during prolonged assays . Cross-validate results using dual models (scPTZ and MES) to distinguish compound-specific effects from model artifacts .
Q. How can molecular docking predictions be validated experimentally?
- Answer: Compare docking scores (e.g., Glide or AutoDock Vina) against GABA_A receptor subunits with in vivo activity. Validate binding poses via site-directed mutagenesis of key residues (e.g., α1-subunit His102) or competitive binding assays with known antagonists .
Q. How to resolve contradictory structure-activity relationship (SAR) data in analogues?
- Answer: Perform multivariate analysis correlating substituent electronic effects (Hammett σ values), steric parameters (Taft Es), and docking energies. For example, para-nitro (EWG) derivatives may show high docking scores but low bioavailability due to poor solubility, requiring balanced SAR interpretation .
Q. What are key limitations in neurotoxicity experimental designs, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
